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molecular formula C7H3Cl2NO4S B3054052 5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride CAS No. 5791-05-9

5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride

Cat. No. B3054052
M. Wt: 268.07 g/mol
InChI Key: BILROERYVIUOEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07148236B2

Procedure details

To a stirred mixture of 5-Chloro-2-oxo-2,3-dihydro-benzooxazole-6-sulfonic acid (˜10 g, 40 mmol) and CH2Cl2 was added thionyl chloride (5.8 cm3, 80 mmol) at room temperature, causing gas to be evolved. This was stirred at room temperature for two hours but the solid didn't dissolve and FIA only showed starting material. Therefore a few drops of DMF were added and the reaction heated to 50° C. overnight but no reaction occurred. The starting material was filtered off and then treated with neat thionyl chloride (15 cm3) and heated to 70° C. overnight, FIA now detected starting material and product, so the reaction was treated with DMF (2×1 cm3) to aid solvation, FIA showed completion of the reaction. The reaction was diluted with CH2Cl2 (100 cm3) then poured onto ice. The solid formed was filtered off and dried in vacuo yielding 5-Chloro-2-oxo-2,3-dihydro-benzooxazole-6-sulfonyl chloride (4.6 g, 43%) as a fine white solid; δH (300 MHz; D6 DMSO) 7.09 (1H, s, Ar—H), 7.69 (1H, s, Ar—H) and 11.81 (1H, s, N—H); m/z (FIANEG) 266.0 [(M−H)−, 100%] and 268.0 [(M−H)−, 67%].
Name
5-Chloro-2-oxo-2,3-dihydro-benzooxazole-6-sulfonic acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([S:12]([OH:15])(=O)=[O:13])=[CH:4][C:5]2[O:9][C:8](=[O:10])[NH:7][C:6]=2[CH:11]=1.S(Cl)([Cl:18])=O>CN(C=O)C.C(Cl)Cl>[Cl:1][C:2]1[C:3]([S:12]([Cl:18])(=[O:15])=[O:13])=[CH:4][C:5]2[O:9][C:8](=[O:10])[NH:7][C:6]=2[CH:11]=1

Inputs

Step One
Name
5-Chloro-2-oxo-2,3-dihydro-benzooxazole-6-sulfonic acid
Quantity
10 g
Type
reactant
Smiles
ClC=1C(=CC2=C(NC(O2)=O)C1)S(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.8 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This was stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
the solid didn't dissolve
TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated to 50° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The starting material was filtered off
ADDITION
Type
ADDITION
Details
treated with neat thionyl chloride (15 cm3)
TEMPERATURE
Type
TEMPERATURE
Details
heated to 70° C. overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
so the reaction was treated with DMF (2×1 cm3)
CUSTOM
Type
CUSTOM
Details
completion of the reaction
ADDITION
Type
ADDITION
Details
then poured onto ice
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=CC2=C(NC(O2)=O)C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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